

Biotin-PEG4-Hydrazide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG4-Hydrazide*

Cat. No.: *B8022244*

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Introduction

Biotin-PEG4-Hydrazide is a specialized biotinylation reagent widely utilized in biological research and drug development.^[1] It is composed of three key components: a biotin moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a reactive hydrazide group.^[1] This unique structure enables the specific labeling of molecules containing aldehyde or ketone groups, such as the carbohydrate portions of glycoproteins after periodate oxidation.^{[2][3][4][5]} The inclusion of the PEG spacer enhances the water solubility of the labeled molecule and can reduce non-specific binding and immunogenicity.^{[1][2][3][4][5]} These properties make **Biotin-PEG4-Hydrazide** an invaluable tool for a variety of applications, including targeted drug delivery, bioconjugation, and diagnostic assays.^{[1][6]}

Core Properties and Structure

The fundamental characteristics of **Biotin-PEG4-Hydrazide** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Weight	505.63 g/mol	[4][6][7][8][9]
Molecular Formula	C ₂₁ H ₃₉ N ₅ O ₇ S	[2][4][6][7][8][9]
CAS Number	756525-97-0	[2][4][6][7][8][9]
Purity	Typically >95%	[2][4][9]
Appearance	White solid	[6]
Storage Temperature	-20°C	[2][4][7]
Solubility	Soluble in water, DMSO, and DMAC	[4][5]
SMILES String	O=C(CCOCCOCCOCCOCCN C(CCCCCC1SCC(C1N2)NC2=O)=O)NN	[7]
InChI Key	PSBJJOWIACLJAQ-UHFFFAOYSA-N	[7]

The structure of **Biotin-PEG4-Hydrazide** consists of a biotin molecule linked to a hydrazide functional group through a polyethylene glycol spacer containing four ethylene glycol units. This spacer provides flexibility and hydrophilicity to the reagent.

Experimental Protocols and Methodologies

Biotin-PEG4-Hydrazide is a versatile reagent for labeling various biomolecules. Below are detailed protocols for the biotinylation of glycoproteins and proteins.

Biotinylation of Glycoproteins

This protocol outlines the steps for labeling carbohydrate moieties on glycoproteins. The process involves the oxidation of cis-diols in the sugar residues to create reactive aldehyde groups, which then react with the hydrazide group of the biotinylation reagent.

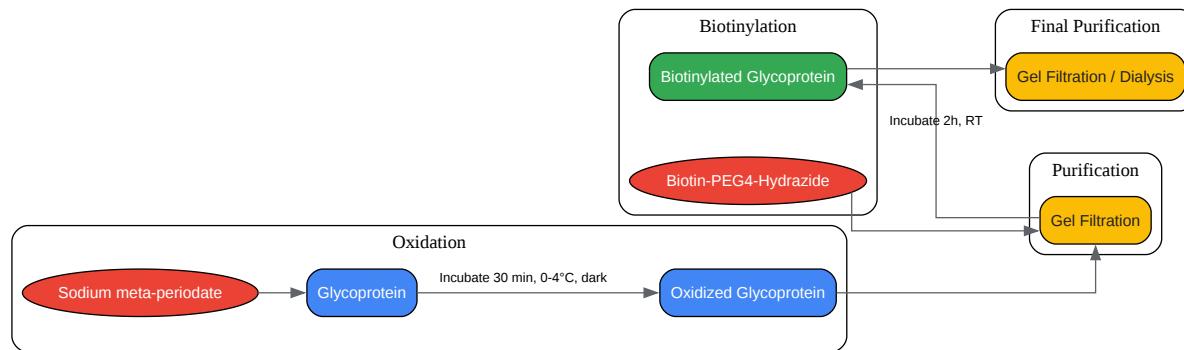
Materials:

- Glycoprotein to be labeled
- 100 mM Sodium Acetate buffer, pH 5.5
- Sodium meta-periodate (NaIO₄)
- **Biotin-PEG4-Hydrazide**
- Dimethylsulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Glycoprotein Preparation: Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[10]
- Oxidation:
 - Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same sodium acetate buffer.[10]
 - Add an equal volume of the periodate solution to the glycoprotein solution.
 - Incubate the reaction mixture for 30 minutes at 0-4°C in the dark.[10]
- Purification: Remove excess sodium meta-periodate by desalting the oxidized glycoprotein using a gel filtration column equilibrated with 100 mM sodium acetate buffer, pH 5.5.[10][11]
- Biotinylation:
 - Dissolve **Biotin-PEG4-Hydrazide** in DMSO to a concentration of 25-50 mM.[10]
 - Add the **Biotin-PEG4-Hydrazide** solution to the purified oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[10]
 - Incubate the reaction for 2 hours at room temperature.[10][11]

- Final Purification: Remove unreacted **Biotin-PEG4-Hydrazide** by gel filtration or dialysis.[\[10\]](#)
[\[11\]](#)



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Workflow for the biotinylation of glycoproteins.

Biotinylation of Proteins via Carboxyl Groups

This protocol describes the labeling of proteins at their carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide crosslinker, such as EDC, to activate the carboxyl groups for reaction with the hydrazide.

Materials:

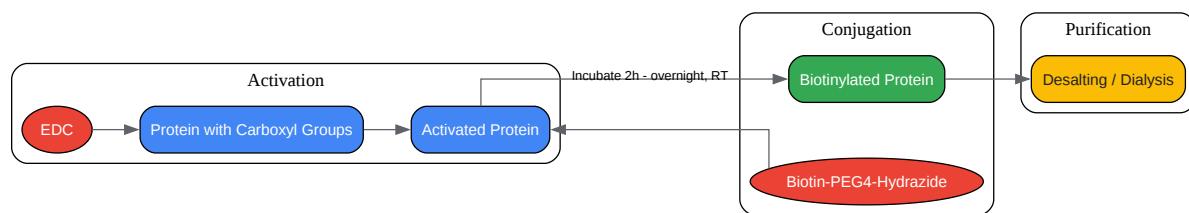
- Protein to be labeled
- Reaction Buffer (amine and carboxyl-free, e.g., MES buffer, pH 4.7-6.0)
- Biotin-PEG4-Hydrazide**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Dry Dimethylsulfoxide (DMSO)
- Desalting or dialysis equipment

Procedure:

- Protein Preparation: Dissolve 5-10 mg of the protein in 1 mL of Reaction Buffer.[12]
- Reagent Preparation:
 - Prepare a 50 mM solution of **Biotin-PEG4-Hydrazide** in dry DMSO.[12]
 - Immediately before use, prepare a 500 mM solution of EDC in Reaction Buffer.[12]
- Biotinylation Reaction:
 - Add 25 μ L of the **Biotin-PEG4-Hydrazide** solution to the protein solution.[12]
 - Immediately add 12.5 μ L of the freshly prepared EDC solution to the protein/biotin hydrazide mixture.[12]
 - Incubate the reaction for 2 hours to overnight at room temperature.[12]
- Purification:
 - Centrifuge the reaction mixture to remove any precipitated protein polymers.[12]
 - Remove excess unreacted reagents by desalting or dialysis.[12]

Note: Protein polymerization can be a side reaction. Optimizing the molar excess of biotin hydrazide or blocking primary amines on the protein prior to the reaction can minimize this.[12]

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Workflow for protein biotinylation via carboxyl groups.

Applications in Research and Drug Development

The unique characteristics of **Biotin-PEG4-Hydrazide** make it suitable for a range of advanced applications:

- Targeted Drug Delivery: The biotin moiety can be used for targeting cells expressing biotin receptors or in conjunction with avidin-based systems for targeted delivery of therapeutic agents.^[1]
- Antibody-Drug Conjugates (ADCs): **Biotin-PEG4-Hydrazide** can be used to link cytotoxic drugs to antibodies, particularly through the carbohydrate moieties in the Fc region, to create targeted cancer therapies.^[3]
- Immunoassays: Biotinylated proteins and glycoproteins are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.^[5]
- Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes this reagent ideal for labeling glycoproteins on the surface of living cells.^{[4][5]}
- Affinity Purification: Biotinylated molecules can be readily purified from complex mixtures using avidin or streptavidin-conjugated resins.^[5]

In conclusion, **Biotin-PEG4-Hydrazide** is a powerful and versatile tool for researchers and drug development professionals, enabling the specific and efficient biotinylation of a wide range of biomolecules for various downstream applications. Its favorable properties of enhanced solubility and reduced non-specific binding contribute to its utility in developing sophisticated bioconjugates and diagnostic reagents.

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- To cite this document: BenchChem. [Biotin-PEG4-Hydrazide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8022244#biotin-peg4-hydrazide-molecular-weight-and-structure>]

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